Cas no 16978-12-4 (Ethyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate)
16978-12-4 structure
Product Name:Ethyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate
CAS No:16978-12-4
MF:C12H20O3
MW:212.285404205322
CID:1092273
PubChem ID:54493952
Update Time:2025-04-20
Ethyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate
- Ethyl2-(3-acetyl-2,2-dimethylcyclobutyl)acetate
- SCHEMBL11689153
- 16978-12-4
-
- Inchi: 1S/C12H20O3/c1-5-15-11(14)7-9-6-10(8(2)13)12(9,3)4/h9-10H,5-7H2,1-4H3
- InChI Key: XXTCSHOYDFRZFU-UHFFFAOYSA-N
- SMILES: O=C(C)C1CC(CC(=O)OCC)C1(C)C
Computed Properties
- Exact Mass: 212.14124450g/mol
- Monoisotopic Mass: 212.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 43.4Ų
Ethyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201941-1g |
ethyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate |
16978-12-4 | 95% | 1g |
$720 | 2021-06-15 | |
| Chemenu | CM201941-1g |
ethyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate |
16978-12-4 | 95% | 1g |
$720 | 2023-03-07 |
Ethyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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